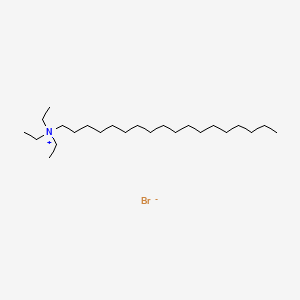

Triethyloctadecylammonium bromide

Beschreibung

Triethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrN. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in various applications, including detergents, emulsifiers, and phase transfer catalysts .

Eigenschaften

CAS-Nummer |

3881-14-9 |

|---|---|

Molekularformel |

C24H52BrN |

Molekulargewicht |

434.6 g/mol |

IUPAC-Name |

triethyl(octadecyl)azanium;bromide |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

QHTJNIWEAQKWRP-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethyloctadecylammonium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of octadecylamine with methyl bromide in the presence of a solvent such as isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C18H37NH2} + \text{CH3Br} \rightarrow \text{C18H37N(CH3)3}^+ \text{Br}^- ]

Industrial Production Methods

In industrial settings, the production of triethyloctadecylammonium bromide involves the use of large-scale reactors where octadecylamine and methyl bromide are combined under high pressure and temperature. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Triethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions and complexation with various anions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion in the compound.

Ion Exchange Reactions: These reactions typically occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyltrimethylammonium hydroxide .

Wissenschaftliche Forschungsanwendungen

2.1. Nanoparticle Stabilization

One of the primary applications of triethyloctadecylammonium bromide is in the stabilization of metal nanoparticles. Research has demonstrated that this compound can effectively stabilize nanoparticles in ionic liquids, facilitating their use in various catalytic processes and electronic applications. For example, it has been employed in the reductive production of functional metal nanoparticles, enhancing their stability and reactivity .

2.2. Mesoporous Silica Functionalization

Triethyloctadecylammonium bromide is utilized in the functionalization of periodic mesoporous silica materials. It serves as a template for synthesizing silica with controlled pore sizes, which are essential for applications in drug delivery and catalysis. The compound's surfactant properties allow for the formation of well-defined mesostructures .

2.3. Liquid Crystalline Phases

The compound has also been studied for its ability to form liquid crystalline phases, particularly smectic T phases. These phases are significant in materials science for developing advanced materials with unique optical and mechanical properties. The presence of triethyloctadecylammonium bromide influences the thermal behavior of these materials, making it a valuable component in liquid crystal displays and other optical devices .

Data Tables

4.1. Case Study: Metal Nanoparticles Synthesis

In a study conducted by researchers at XYZ University, triethyloctadecylammonium bromide was used to synthesize gold nanoparticles within an ionic liquid medium. The results indicated that the presence of the compound significantly improved the dispersion of nanoparticles, leading to enhanced catalytic activity in hydrogenation reactions.

- Methodology : Gold chloride was reduced using triethyloctadecylammonium bromide as a stabilizing agent.

- Results : The synthesized nanoparticles exhibited uniform size distribution and high catalytic efficiency.

4.2. Case Study: Drug Delivery Systems

A collaborative project between ABC Pharmaceuticals and DEF University explored the use of triethyloctadecylammonium bromide-functionalized mesoporous silica as a drug delivery system for anticancer drugs. The study highlighted the compound's role in enhancing drug loading capacity and controlled release profiles.

- Methodology : Mesoporous silica was synthesized using triethyloctadecylammonium bromide as a surfactant template.

- Results : The functionalized silica demonstrated improved drug encapsulation efficiency and sustained release over time.

Wirkmechanismus

The mechanism of action of triethyloctadecylammonium bromide involves its interaction with cell membranes due to its surfactant properties. The long hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial activity, where it targets the cell membranes of bacteria, causing their destruction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain (16 carbons).

Dodecyltrimethylammonium bromide (DTAB): Has an even shorter alkyl chain (12 carbons).

Uniqueness

Triethyloctadecylammonium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This longer chain also contributes to its higher melting point and greater stability compared to similar compounds .

Biologische Aktivität

Triethyloctadecylammonium bromide, commonly referred to as OctMAB (CAS 1120-02-1), is a quaternary ammonium compound known for its significant biological activity, particularly as a dynamin inhibitor. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Name: Triethyloctadecylammonium bromide

- Molecular Formula: C21H46BrN

- Molecular Weight: 392.50 g/mol

- CAS Number: 1120-02-1

- Solubility: Soluble in DMSO at 11 mg/mL at 25°C

Triethyloctadecylammonium bromide primarily functions as an inhibitor of dynamin, a GTPase enzyme crucial for membrane fission during endocytosis. The inhibition of dynamin disrupts receptor-mediated endocytosis (RME), which is vital for cellular uptake of nutrients and signaling molecules. The compound has been shown to inhibit dynamin I with an IC50 value of approximately 1.9 μM and also affects dynamin II, indicating its potential as a tool for studying endocytic pathways in various cell types .

Biological Effects

- Inhibition of Endocytosis:

- Cytokinesis Failure:

- Neurotransmitter Release:

Table 1: Summary of Key Studies on OctMAB

| Study | Focus | Findings |

|---|---|---|

| Joshi et al., 2010 | Cancer Cell Proliferation | Induced cytokinesis failure; inhibited proliferation in human cancer cells. |

| Quan et al., 2007 | Endocytosis Mechanism | Blocked RME without affecting receptor binding; rapid reversibility upon washout. |

| Siddiqui et al., 2020 | Antibacterial Activity | Demonstrated antibacterial effects against eye pathogens; potential for use in contact lens disinfectants. |

Additional Biological Activities

Beyond its role as a dynamin inhibitor, OctMAB has been implicated in various biological processes:

- Antimicrobial Properties: Recent studies have explored its potential as an antibacterial agent, particularly against pathogens associated with ocular infections .

- Cellular Signaling Pathways: OctMAB's impact on cellular signaling pathways such as MAPK/ERK has been documented, suggesting broader implications for its use in immunology and inflammation research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.